Cas no 193480-40-9 (1-(4-fluorophenyl)methyl-1H-imidazol-2-amine)

1-(4-Fluorophenyl)methyl-1H-imidazol-2-amine is a fluorinated imidazole derivative characterized by its unique structural features, including a 4-fluorobenzyl group attached to the imidazole ring. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The presence of the fluorine atom enhances metabolic stability and may influence binding affinity in target interactions. Its well-defined chemical properties and high purity make it suitable for applications in drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators. The compound is typically handled under controlled conditions to ensure stability and reproducibility in research settings.
1-(4-fluorophenyl)methyl-1H-imidazol-2-amine structure
193480-40-9 structure
Product Name:1-(4-fluorophenyl)methyl-1H-imidazol-2-amine
CAS No:193480-40-9
MF:C10H10FN3
MW:191.204905033112
CID:3860178
PubChem ID:18319942
Update Time:2025-05-19

1-(4-fluorophenyl)methyl-1H-imidazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazol-2-amine, 1-[(4-fluorophenyl)methyl]-
    • 1-(4-Fluorobenzyl)-1H-imidazol-2-amine
    • 1-(4-fluorophenyl)methyl-1H-imidazol-2-amine
    • SCHEMBL7686598
    • 1H-Imidazol-2-amine, 1-((4-fluorophenyl)methyl)-
    • CS-0222383
    • DTXSID001240285
    • MFCD12164583
    • YFCHRILUFPYHSR-UHFFFAOYSA-N
    • AKOS010080621
    • EN300-1109954
    • 869-266-0
    • THA48040
    • 1-[(4-FLUOROPHENYL)METHYL]IMIDAZOL-2-AMINE
    • 193480-40-9
    • 1-[(4-fluorophenyl)methyl]-1H-imidazol-2-amine
    • 1-(4-FLUORO-BENZYL)-1H-IMIDAZOL-2-YLAMINE
    • 1-((4-fluorophenyl)methyl)-1H-imidazol-2-amine
    • KS-8836
    • MDL: MFCD12164583
    • Inchi: 1S/C10H10FN3/c11-9-3-1-8(2-4-9)7-14-6-5-13-10(14)12/h1-6H,7H2,(H2,12,13)
    • InChI Key: YFCHRILUFPYHSR-UHFFFAOYSA-N
    • SMILES: C1(N)N(CC2=CC=C(F)C=C2)C=CN=1

Computed Properties

  • Exact Mass: 191.08587549Da
  • Monoisotopic Mass: 191.08587549Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 43.8Ų

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Additional information on 1-(4-fluorophenyl)methyl-1H-imidazol-2-amine

Comprehensive Guide to 1-(4-fluorophenyl)methyl-1H-imidazol-2-amine (CAS No. 193480-40-9): Properties, Applications, and Market Insights

1-(4-fluorophenyl)methyl-1H-imidazol-2-amine (CAS No. 193480-40-9) is a specialized fluorinated imidazole derivative with significant potential in pharmaceutical and agrochemical research. This compound, characterized by its unique imidazole core and 4-fluorobenzyl substitution, has garnered attention for its versatile applications in drug discovery and material science. In this article, we explore its chemical properties, synthesis methods, applications, and emerging trends in the global market.

The molecular structure of 1-(4-fluorophenyl)methyl-1H-imidazol-2-amine features an imidazole ring bonded to a 4-fluorobenzyl group at the 1-position and an amine at the 2-position. This configuration contributes to its polarity and hydrogen-bonding capacity, making it valuable for designing bioactive molecules. Researchers often investigate its solubility in organic solvents like DMSO and methanol, which is crucial for formulation development.

One of the most searched questions about CAS 193480-40-9 relates to its role in medicinal chemistry. Recent studies highlight its potential as a building block for kinase inhibitors and antimicrobial agents, aligning with the growing demand for targeted therapies. Its fluorine atom enhances metabolic stability—a key consideration in modern drug design—addressing frequent queries about improving drug half-life.

In agrochemical applications, 1-(4-fluorophenyl)methyl-1H-imidazol-2-amine derivatives are explored for their plant growth regulation properties. With increasing global focus on sustainable agriculture, this compound’s potential in developing low-toxicity pesticides resonates with current industry trends. Patent analyses reveal its use in formulations addressing crop resistance—a hot topic in farming communities.

The synthesis of 193480-40-9 typically involves N-alkylation of imidazole precursors with 4-fluorobenzyl halides, followed by selective amination. Process chemists frequently search for optimized synthetic routes to improve yield and purity, reflecting industry demands for cost-effective production. Advanced techniques like flow chemistry are being investigated to enhance scalability.

Market analysts note rising demand for fluorinated heterocycles like 1-(4-fluorophenyl)methyl-1H-imidazol-2-amine, driven by pharmaceutical R&D investments. The compound’s supply chain status is another common search topic, with major suppliers offering it in research quantities. Regulatory-wise, it’s classified as non-hazardous under standard handling conditions, addressing safety-related queries.

From a material science perspective, this imidazole derivative shows promise in organic electronics due to its electron-donating amine group and aromatic stability. Researchers investigating OLED materials or conductive polymers often explore such fluorinated building blocks, connecting to trends in green energy technologies.

Quality control of CAS 193480-40-9 involves HPLC analysis and spectroscopic characterization (NMR, MS). Purity standards (>98%) are critical for research applications, a frequent concern among purchasers. Proper storage conditions (cool, dry environment) and handling precautions (standard lab PPE) are commonly searched operational details.

Future research directions for 1-(4-fluorophenyl)methyl-1H-imidazol-2-amine include exploring its bioconjugation potential for diagnostic agents and investigating structure-activity relationships in drug candidates. These align with broader interests in precision medicine and theranostic development—topics gaining traction in scientific literature and conference discussions.

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